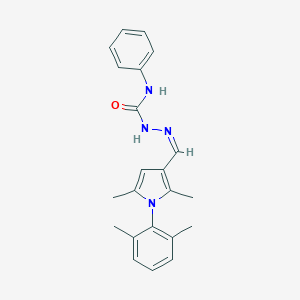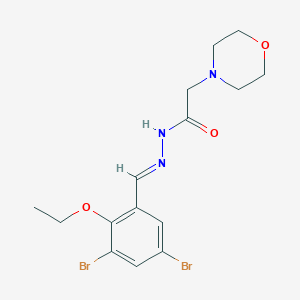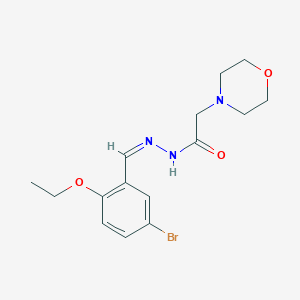![molecular formula C22H15N3O2 B302316 N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302316.png)
N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide, also known as IBH, is a compound that has gained attention in the scientific community due to its potential applications in various fields. IBH has been found to possess several biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide is not fully understood. However, it has been suggested that N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide exerts its biological activities through the modulation of various signaling pathways. N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In addition, N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has been found to possess antimicrobial properties and can inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide is also stable under normal laboratory conditions. However, N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some experiments. In addition, N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are several future directions for the research on N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide. One potential direction is to investigate the potential applications of N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide in agriculture. N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has been found to possess antimicrobial properties and can be used as a potential antibacterial and antifungal agent. Another potential direction is to investigate the potential applications of N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide in material science. N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has been found to possess fluorescence properties and can be used as a potential fluorescent probe. Finally, more research is needed to fully understand the mechanism of action of N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide and its potential applications in medicine.
Méthodes De Synthèse
The synthesis of N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide involves the reaction of 2-hydroxybenzaldehyde with indole-3-carboxaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reacted with 2-bromobenzo[e][1]benzofuran in the presence of hydrazine hydrate to yield N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide.
Applications De Recherche Scientifique
N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has been found to possess anti-inflammatory and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has also been found to possess antimicrobial properties and can be used as a potential antibacterial and antifungal agent.
Propriétés
Nom du produit |
N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide |
|---|---|
Formule moléculaire |
C22H15N3O2 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
N//'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C22H15N3O2/c26-22(25-24-13-15-12-23-19-8-4-3-7-17(15)19)21-11-18-16-6-2-1-5-14(16)9-10-20(18)27-21/h1-13,24H,(H,25,26)/b15-13+ |
Clé InChI |
UTUCKUUGWUAHAO-FYWRMAATSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN/C=C/4\C=NC5=CC=CC=C54 |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=NC5=CC=CC=C54 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=NC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate](/img/structure/B302233.png)

![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)
![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)

![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)
![Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)
![N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)

![N'-(2-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302247.png)
![N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302248.png)
![N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302249.png)
![N'-{(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302256.png)